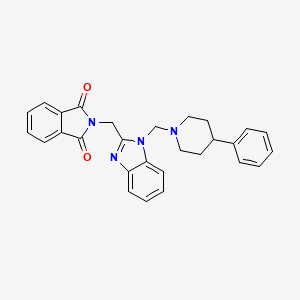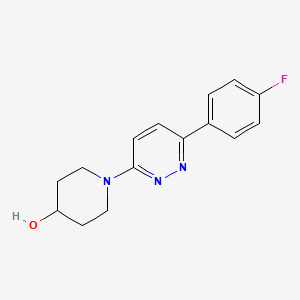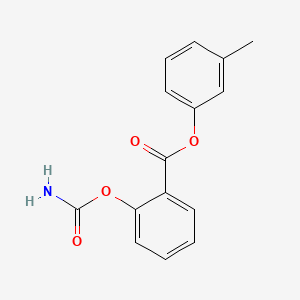
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Aminocarbonyl)oxy]benzoesäure-3-methylphenylester ist eine organische Verbindung mit der Summenformel C15H13NO3. Diese Verbindung ist ein Derivat der Benzoesäure und zeichnet sich durch das Vorhandensein einer Ester-Funktionsgruppe aus. Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(Aminocarbonyl)oxy]benzoesäure-3-methylphenylester beinhaltet typischerweise die Veresterung von Benzoesäure-Derivaten. Ein gängiges Verfahren ist die Reaktion von Benzoesäure mit 3-Methylphenol in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid oder Dicyclohexylcarbodiimid (DCC). Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Veresterungsreaktionen, jedoch in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(Aminocarbonyl)oxy]benzoesäure-3-methylphenylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Estergruppe kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in Alkohole umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen, wie z. B. Nitrierung oder Halogenierung, eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Salpetersäure (HNO3) für die Nitrierung oder Brom (Br2) für die Bromierung.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von Nitro- oder halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
2-[(Aminocarbonyl)oxy]benzoesäure-3-methylphenylester wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[(Aminocarbonyl)oxy]benzoesäure-3-methylphenylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Estergruppe kann hydrolysiert werden, um Benzoesäure und 3-Methylphenol freizusetzen, die dann mit verschiedenen biologischen Signalwegen interagieren können. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, Wasserstoffbrückenbindungen zu bilden und an hydrophoben Wechselwirkungen mit Zielmolekülen teilzunehmen.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 3-methylphenol, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzoic acid, 2-((aminocarbonyl)oxy)-, 5-chloro-3-methylphenyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester
Einzigartigkeit
2-[(Aminocarbonyl)oxy]benzoesäure-3-methylphenylester ist aufgrund der spezifischen Position der Methylgruppe am aromatischen Ring einzigartig, die seine Reaktivität und Wechselwirkung mit anderen Molekülen beeinflussen kann. Diese Positionsisomerie kann zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu seinen Analoga führen.
Eigenschaften
CAS-Nummer |
88599-49-9 |
|---|---|
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
(3-methylphenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-5-4-6-11(9-10)19-14(17)12-7-2-3-8-13(12)20-15(16)18/h2-9H,1H3,(H2,16,18) |
InChI-Schlüssel |
DAOKQLIWUHRVQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


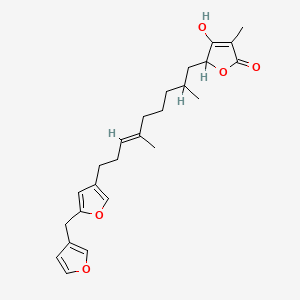
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
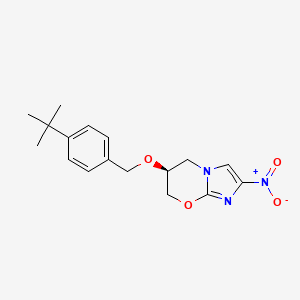

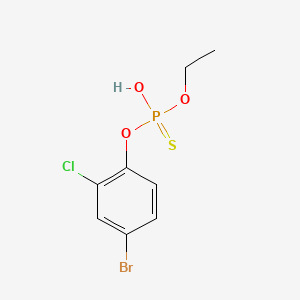
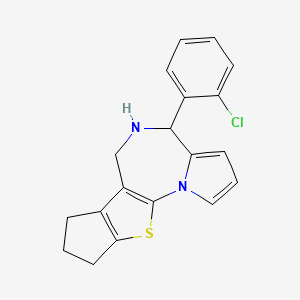
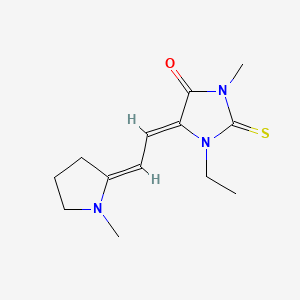

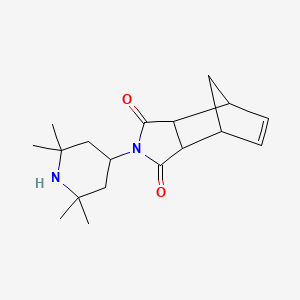
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)

